molecular formula C43H30F5NO4S B557765 Fmoc-Cys(Trt)-OPfp CAS No. 115520-21-3

Fmoc-Cys(Trt)-OPfp

Cat. No. B557765
M. Wt: 751.8 g/mol
InChI Key: FDAUCYDVXIPBDR-UMSFTDKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Cys(Trt)-OH” is an N-terminal protected cysteine derivative used in peptide synthesis . It is the standard reagent for coupling cysteine into peptide sequences . The Trt group is removed with 95% TFA containing 1-5% TIS .


Synthesis Analysis

“Fmoc-Cys(Trt)-OH” is commonly used in the Fmoc solid-phase peptide synthesis . Ideally, this derivative should be introduced using the symmetrical anhydride or DIPCDI/HOBt activation to minimize enantiomerization . If activation with uronium or phosphonium reagents, such as HBTU or PyBOP, is to be employed, it is strongly recommended that collidine is used as the base .


Molecular Structure Analysis

The empirical formula of “Fmoc-Cys(Trt)-OH” is C37H31NO4S . The molecular weight is 585.71 g/mol .


Chemical Reactions Analysis

The mechanism underlying the action of “Fmoc-Cys(Trt)-OH” centers around its ability to generate a thiol-protected peptide . In the presence of a base and a catalyst, the “Fmoc-Cys(Trt)-OH” reagent reacts with the cysteine-containing peptide, resulting in the formation of a thiol-protected peptide .


Physical And Chemical Properties Analysis

“Fmoc-Cys(Trt)-OH” is a white to light yellow crystal powder . It has a melting point of 164-175°C .

Scientific Research Applications

Application 1: Automated Fmoc-based Synthesis of Bio-inspired Peptide Crypto-thioesters

  • Summary of Application : This method involves the direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL). It’s a simple and general methodology, enabling access to peptide thioester surrogates .
  • Methods of Application : A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N fi rearrangement was developed. The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .
  • Results or Outcomes : These fast kinetics arise from the bio-inspired N S design, intein-like intramolecular catalysis. Due to a well-positioned phenol moiety, an impressive > fold increase in the kinetic rate is observed compared to an -methylated derivative .

Application 2: Efficient Chemical Protein Synthesis

  • Summary of Application : This method facilitates chemical protein synthesis by fully convergent and one-pot native chemical ligations utilizing the Fmoc moiety as an N-masking group of the N-terminal cysteine of the middle peptide thioester segment(s) .
  • Methods of Application : The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide. The Fmoc group is readily removed after ligation by short exposure (<7 min) to 20% piperidine at pH 11 in aqueous conditions at room temperature .
  • Results or Outcomes : Subsequent native chemical ligation reactions can be performed in the presence of piperidine in the same solution at pH 7 .

Application 3: Cysteine Protecting Groups

  • Summary of Application : Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
  • Methods of Application : Very recently, methoxy-nitrodibenzofuran (OMe-NDBF) has been suggested as an alternative to NDBF for the protection of the Cys thiol with a higher two-photon photolysis efficiency. Additionally, in-depth analysis into suppressing Cys racemisation in the coupling of both Fmoc-Cys(NDBF) and Fmoc-Cys(OMe-NDBF) was performed .
  • Results or Outcomes : The study provides insights into the use of different protecting groups for cysteine, highlighting their applications in peptide synthesis and protein science .

Application 4: Multisegment Polypeptide Synthesis

  • Summary of Application : This method evaluates the efficacy of consecutive one-pot NCL reactions using Fmoc-Cys–peptide thioester segments .
  • Methods of Application : A typical synthesis of a larger polypeptide through C-to-N one-pot ligations without intermediate purification steps is compared .
  • Results or Outcomes : The study provides insights into the efficiency of the method for the synthesis of larger polypeptides .

Application 5: Peptide and Protein Science

  • Summary of Application : Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
  • Methods of Application : Very recently, methoxy-nitrodibenzofuran (OMe-NDBF) has been suggested as an alternative to NDBF for the protection of the Cys thiol with a higher two-photon photolysis efficiency. Additionally, in-depth analysis into suppressing Cys racemisation in the coupling of both Fmoc-Cys(NDBF) and Fmoc-Cys(OMe-NDBF) was performed .
  • Results or Outcomes : The study provides insights into the use of different protecting groups for cysteine, highlighting their applications in peptide synthesis and protein science .

Application 6: Multisegment Polypeptide Synthesis

  • Summary of Application : This method evaluates the efficacy of consecutive one-pot NCL reactions using Fmoc-Cys–peptide thioester segments .
  • Methods of Application : A typical synthesis of a larger polypeptide through C-to-N one-pot ligations without intermediate purification steps is compared .
  • Results or Outcomes : The study provides insights into the efficiency of the method for the synthesis of larger polypeptides .

Safety And Hazards

“Fmoc-Cys(Trt)-OH” should be handled with care to avoid dust formation and breathing vapors, mist, or gas . It is recommended to avoid high heat and flame . The material safety data sheet (MSDS) provides more detailed safety information .

Future Directions

As a key component in peptide synthesis, “Fmoc-Cys(Trt)-OH” continues to be a subject of research. Future directions may include the development of more efficient synthesis methods and applications in the creation of complex peptides .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAUCYDVXIPBDR-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H30F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453274
Record name Fmoc-Cys(Trt)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cys(Trt)-OPfp

CAS RN

115520-21-3
Record name Fmoc-Cys(Trt)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-S-trityl-L-cystein pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
YM Angell, J Alsina, G Barany… - The journal of peptide …, 2002 - Wiley Online Library
This study details a series of conditions that may be applied to ensure ‘safe’ incorporation of cysteine with minimal racemization during automated or manual solid‐phase peptide …
Number of citations: 86 onlinelibrary.wiley.com
CM Gross, D Lelievre, CK Woodward… - The Journal of peptide …, 2005 - Wiley Online Library
Native chemical ligation has proven to be a powerful method for the synthesis of small proteins and the semisynthesis of larger ones. The essential synthetic intermediates, which are C‐…
Number of citations: 36 onlinelibrary.wiley.com
Y Han, F Albericio, G Barany - The Journal of organic chemistry, 1997 - ACS Publications
Contrary to the conventional wisdom of the peptide synthesis field, N,S-protected derivatives of cysteine can undergo substantial levels of racemization with widely-used reagents and …
Number of citations: 294 pubs.acs.org
B Muenster, A Welle, B Ridder, D Althuon… - Applied Surface …, 2016 - Elsevier
The coupling behavior of a microparticle embedded amino acid active-ester into a Poly(ethylene glycol)methacrylate-film, synthesized onto a silicon wafer by a grafting from approach, …
Number of citations: 7 www.sciencedirect.com
B Ridder, TC Foertsch, A Welle, DS Mattes… - Applied Surface …, 2016 - Elsevier
Poly(dimethylacrylamide) (PDMA) based matrix materials were developed for laser-based in situ solid phase peptide synthesis to produce high density arrays. In this specific array …
Number of citations: 5 www.sciencedirect.com
T Ueda, K Tomita, Y Notsu, T Ito… - Journal of the …, 2009 - ACS Publications
Glucagon-like peptide 1 (7−36) amide (GLP-1) has been attracting considerable attention as a therapeutic agent for the treatment of type 2 diabetes. In this study, we applied a …
Number of citations: 75 pubs.acs.org
F Mutulis, M Tysk, I Mutule… - Journal of Combinatorial …, 2003 - ACS Publications
A method has been developed for generating nonrandom peptide libraries on cotton. Disks of cotton fabric were chemically modified to enable peptide synthesis. Incorporation of a 6-…
Number of citations: 7 pubs.acs.org
D Boumrah, MM Campbell, S Fenner, RG Kinsman - Tetrahedron, 1997 - Elsevier
In the present study, 10 modified human atrial natriuretic factor (hANF) analogues were designed using solid phase synthesis. This was carried out by replacing ‘alkyl or glycol’ spacer …
Number of citations: 33 www.sciencedirect.com
F Zanuttin, C Guarnaccia, A Pintar… - European journal of …, 2004 - Wiley Online Library
In order to investigate the factors that determine the correct folding of epidermal growth factor‐like (EGF) repeats within a multidomain protein, we prepared a series of six peptides that, …
Number of citations: 13 febs.onlinelibrary.wiley.com
MJ van Belkum, DJ Derksen, CMAP Franz… - …, 2007 - microbiologyresearch.org
The production of several bacteriocins in lactic acid bacteria is regulated by inducer peptide pheromones that specifically interact with their cognate bacterial receptor. These peptide …
Number of citations: 21 www.microbiologyresearch.org

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